![molecular formula C19H28ClN3 B14735966 7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline CAS No. 6290-85-3](/img/structure/B14735966.png)
7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential antimicrobial, antimalarial, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline typically involves a nucleophilic aromatic substitution reaction. One common method involves the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also involve the use of catalysts to improve reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antimalarial activities.
Medicine: Investigated for its potential anticancer properties.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline involves its interaction with various molecular targets. It is known to inhibit the activity of certain enzymes and disrupt cellular processes. For example, its antimalarial activity is attributed to its ability to interfere with the heme detoxification pathway in Plasmodium parasites . The compound may also induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.
Quinacrine: Used as an antiprotozoal and antimalarial agent.
Uniqueness
7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline is unique due to its specific structural modifications, which enhance its biological activity and selectivity. The presence of the diethylaminohexyl group contributes to its distinct pharmacokinetic and pharmacodynamic properties .
Propiedades
Número CAS |
6290-85-3 |
|---|---|
Fórmula molecular |
C19H28ClN3 |
Peso molecular |
333.9 g/mol |
Nombre IUPAC |
N-(7-chloroquinolin-4-yl)-N',N'-diethylhexane-1,6-diamine |
InChI |
InChI=1S/C19H28ClN3/c1-3-23(4-2)14-8-6-5-7-12-21-18-11-13-22-19-15-16(20)9-10-17(18)19/h9-11,13,15H,3-8,12,14H2,1-2H3,(H,21,22) |
Clave InChI |
NDMIXVHHIRTEFY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCCCCNC1=C2C=CC(=CC2=NC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


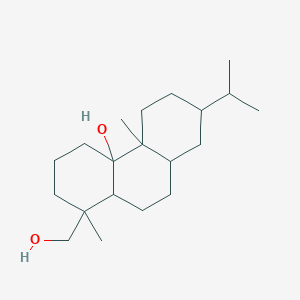
![Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate](/img/structure/B14735888.png)
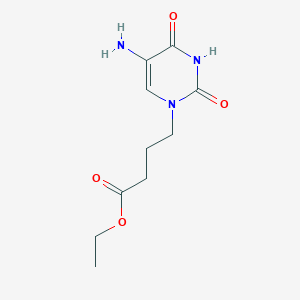
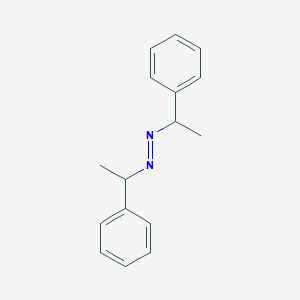
![[(4z)-5-Amino-4-imino-1-phenyl-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-3-yl]acetonitrile](/img/structure/B14735907.png)
![5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B14735915.png)
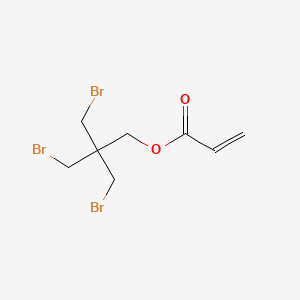
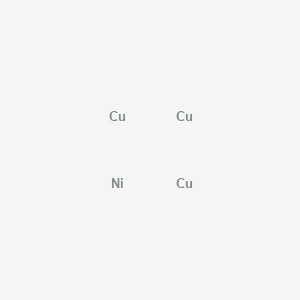
![2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide](/img/structure/B14735938.png)
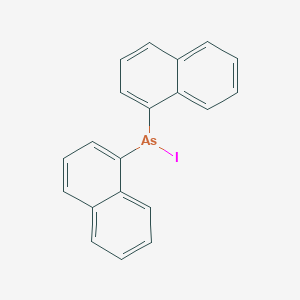

acetic acid](/img/structure/B14735949.png)
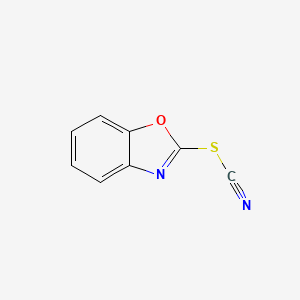
![Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester](/img/structure/B14735962.png)
